molecular formula C14H15ClN6O2S B4557541 N~4~-[1-(3-CHLOROBENZYL)-1H-1,2,4-TRIAZOL-3-YL]-3,5-DIMETHYL-1H-PYRAZOLE-4-SULFONAMIDE

N~4~-[1-(3-CHLOROBENZYL)-1H-1,2,4-TRIAZOL-3-YL]-3,5-DIMETHYL-1H-PYRAZOLE-4-SULFONAMIDE

Cat. No.: B4557541
M. Wt: 366.8 g/mol
InChI Key: GRGRTAGMQQNCBQ-UHFFFAOYSA-N
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Description

N~4~-[1-(3-CHLOROBENZYL)-1H-1,2,4-TRIAZOL-3-YL]-3,5-DIMETHYL-1H-PYRAZOLE-4-SULFONAMIDE is a complex organic compound that features a combination of triazole, pyrazole, and sulfonamide groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N4-[1-(3-CHLOROBENZYL)-1H-1,2,4-TRIAZOL-3-YL]-3,5-DIMETHYL-1H-PYRAZOLE-4-SULFONAMIDE typically involves multiple steps, starting with the preparation of the core triazole and pyrazole structures. The chlorobenzyl group is introduced through nucleophilic substitution reactions, often using reagents like benzyl chloride . The final sulfonamide group is added through sulfonation reactions, which may involve the use of sulfonyl chlorides under basic conditions .

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for certain steps, as well as the development of more efficient catalysts for key reactions.

Chemical Reactions Analysis

Types of Reactions

N~4~-[1-(3-CHLOROBENZYL)-1H-1,2,4-TRIAZOL-3-YL]-3,5-DIMETHYL-1H-PYRAZOLE-4-SULFONAMIDE can undergo a variety of chemical reactions, including:

    Oxidation: The compound can be oxidized under strong oxidizing conditions, potentially leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the sulfonamide group, converting it to the corresponding amine.

Common Reagents and Conditions

Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles such as amines or thiols .

Major Products

The major products of these reactions depend on the specific conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce a wide range of functional groups .

Scientific Research Applications

Mechanism of Action

The mechanism of action of N4-[1-(3-CHLOROBENZYL)-1H-1,2,4-TRIAZOL-3-YL]-3,5-DIMETHYL-1H-PYRAZOLE-4-SULFONAMIDE involves its interaction with specific molecular targets. The triazole and pyrazole rings can coordinate with metal ions, potentially inhibiting metalloenzymes. The sulfonamide group can form hydrogen bonds with amino acid residues in proteins, further stabilizing the compound’s binding to its target .

Comparison with Similar Compounds

Similar Compounds

  • N~4~-[1-(4-CHLOROBENZYL)-1H-1,2,4-TRIAZOL-3-YL]-3,5-DIMETHYL-1H-PYRAZOLE-4-SULFONAMIDE
  • N~4~-[1-(3-BROMOBENZYL)-1H-1,2,4-TRIAZOL-3-YL]-3,5-DIMETHYL-1H-PYRAZOLE-4-SULFONAMIDE

Uniqueness

What sets N4-[1-(3-CHLOROBENZYL)-1H-1,2,4-TRIAZOL-3-YL]-3,5-DIMETHYL-1H-PYRAZOLE-4-SULFONAMIDE apart from similar compounds is its specific substitution pattern, which can influence its binding affinity and selectivity for certain targets. The presence of the 3-chlorobenzyl group, in particular, may enhance its ability to interact with hydrophobic pockets in proteins .

Properties

IUPAC Name

N-[1-[(3-chlorophenyl)methyl]-1,2,4-triazol-3-yl]-3,5-dimethyl-1H-pyrazole-4-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15ClN6O2S/c1-9-13(10(2)18-17-9)24(22,23)20-14-16-8-21(19-14)7-11-4-3-5-12(15)6-11/h3-6,8H,7H2,1-2H3,(H,17,18)(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GRGRTAGMQQNCBQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NN1)C)S(=O)(=O)NC2=NN(C=N2)CC3=CC(=CC=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15ClN6O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

366.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N~4~-[1-(3-CHLOROBENZYL)-1H-1,2,4-TRIAZOL-3-YL]-3,5-DIMETHYL-1H-PYRAZOLE-4-SULFONAMIDE
Reactant of Route 2
N~4~-[1-(3-CHLOROBENZYL)-1H-1,2,4-TRIAZOL-3-YL]-3,5-DIMETHYL-1H-PYRAZOLE-4-SULFONAMIDE
Reactant of Route 3
N~4~-[1-(3-CHLOROBENZYL)-1H-1,2,4-TRIAZOL-3-YL]-3,5-DIMETHYL-1H-PYRAZOLE-4-SULFONAMIDE
Reactant of Route 4
N~4~-[1-(3-CHLOROBENZYL)-1H-1,2,4-TRIAZOL-3-YL]-3,5-DIMETHYL-1H-PYRAZOLE-4-SULFONAMIDE
Reactant of Route 5
N~4~-[1-(3-CHLOROBENZYL)-1H-1,2,4-TRIAZOL-3-YL]-3,5-DIMETHYL-1H-PYRAZOLE-4-SULFONAMIDE
Reactant of Route 6
Reactant of Route 6
N~4~-[1-(3-CHLOROBENZYL)-1H-1,2,4-TRIAZOL-3-YL]-3,5-DIMETHYL-1H-PYRAZOLE-4-SULFONAMIDE

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